2'-Deoxy Isocytidine-5',5'-d2 Monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

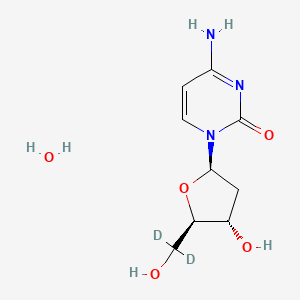

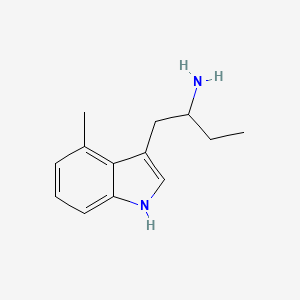

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is a compound with the molecular formula C9H13D2N3O5 and a molecular weight of 247.24 . It falls under the category of miscellaneous compounds and stable isotopes . It is also known by other names such as 2-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-pyrimidinone-5’,5’-d2-monohydrate, 2’-Deoxyisocytidine-5’,5’-d2-monohydrate, Deoxyisocytidine-5’,5’-d2-monohydrate, and Isocytidine Deoxyriboside-5’,5’-d2-monohydrate .

科学的研究の応用

Antiviral Drug Research

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate: is used as an L-nucleoside analog in antiviral drug research . When incorporated into viral DNA, it can inhibit viral replication, making it a potential compound for developing treatments against viral infections.

Pharmacokinetics and Metabolism Studies

The deuterium substitution in 2’-Deoxycytidine-d2 (monohydrate) can affect the pharmacokinetic and metabolic profiles of drugs . Researchers use it to study how altering isotopic composition can influence drug distribution, absorption, metabolism, and excretion.

DNA Synthesis and Repair Mechanisms

This compound forms dCTP upon phosphorylation, which is then used in DNA synthesis by various DNA polymerases . It’s also involved in studying DNA repair mechanisms, as it’s a substrate for enzymes like deoxycytidine kinase.

Stable Isotope Tracing

The compound’s stable isotopes are used as tracers in metabolic studies to track cellular processes . This helps in understanding the metabolic pathways and the flow of materials within cells.

Drug Development and Testing

It serves as a tracer for quantitation during the drug development process, especially in the preclinical phase . This allows for precise measurement of drug concentration and supports the optimization of dosage forms.

Biochemical Assays

The compound is used in biochemical assays to measure enzyme activities, such as those of deoxycytidine deaminase, which converts it into 2’-deoxyuridine . This is crucial for understanding enzyme kinetics and functions.

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBGOHZLZCFWLH-CVFXQJBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

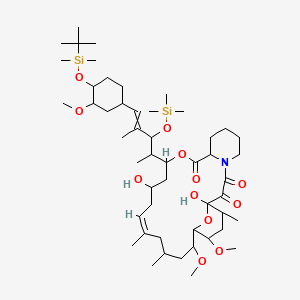

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)

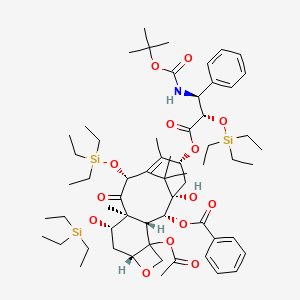

![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)

![3-(2-Chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one](/img/structure/B583126.png)

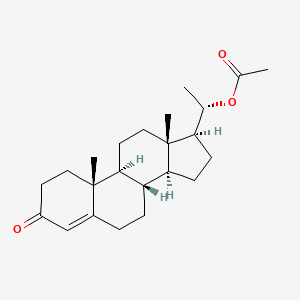

![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)